molecular formula C22H29ClN2O B11503608 Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone

Cat. No.: B11503608
M. Wt: 372.9 g/mol
InChI Key: YMONXMVRCJBRIA-UHFFFAOYSA-N
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Description

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, piperazine, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Pharmacological Applications

Adamantane derivatives, including adamantanyl compounds, have been extensively studied for their medicinal properties. The unique structure of adamantane provides lipophilicity, which enhances bioavailability and receptor binding affinity.

Antiviral Activity

Adamantanyl derivatives have been investigated for their antiviral properties, particularly against influenza viruses. For example, compounds incorporating adamantane moieties have shown improved efficacy compared to traditional antiviral agents like amantadine. Studies indicate that modifications in the adamantane structure can lead to enhanced potency against viral strains .

Anticancer Potential

Research has demonstrated that adamantanyl compounds exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study evaluated a series of adamantyl derivatives against Hep3B, HeLa, A549, and MCF-7 cancer cell lines, revealing substantial cytotoxic effects .

Antimicrobial Properties

The antimicrobial activity of adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone has been explored in several studies. The compound was synthesized and tested against a range of bacteria and fungi.

Spectrum of Activity

  • Gram-positive Bacteria : The compound demonstrated moderate to significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : It exhibited good activity against Bacillus cereus.
  • Fungal Activity : The compound showed notable antifungal activity against Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of adamantanyl derivatives. Modifications to the piperazine and ketone moieties can significantly influence biological activity.

Modification Effect on Activity
Substituents on piperazineAltered receptor binding affinity
Variations in ketone structureEnhanced cytotoxicity against cancer cells
Lipophilic modificationsImproved bioavailability

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antiviral Efficacy

A study assessed the antiviral properties of modified adamantane derivatives against influenza A virus. Results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values than amantadine, suggesting a potential for developing new antiviral therapies .

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines using adamantanyl derivatives. One derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for cancer treatment .

Mechanism of Action

The mechanism of action for Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is unique due to its combination of adamantane, piperazine, and a substituted phenyl group

Biological Activity

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the adamantane family, characterized by its unique bicyclic structure. Its molecular formula is C22H28ClN2OC_{22}H_{28}ClN_{2}O with a molecular weight of approximately 372.93 g/mol. The presence of the piperazine moiety and the chloro-substituted aromatic ring contributes to its biological properties.

Adamantane derivatives are known to interact with various biological targets, leading to multiple pharmacological effects:

  • Antiviral Activity : Adamantane compounds have been studied for their ability to inhibit viral replication, particularly in influenza viruses. They function by interfering with the viral M2 protein, which is essential for viral uncoating.
  • Anticancer Properties : Research indicates that derivatives like this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.
  • Neuroprotective Effects : Some studies suggest that adamantane derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Activity Type Description Reference
AntiviralInhibition of influenza virus replication through M2 protein blockade.
AnticancerInduction of apoptosis in cancer cell lines (e.g., HeLa, HepG2).
NeuroprotectiveModulation of neurotransmitter release; potential use in treating Parkinson's disease.
AntimicrobialActivity against various bacterial strains; potential for development as an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various Mannich bases, including adamantanyl derivatives, against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer potential .
  • Antiviral Efficacy : Research on adamantane derivatives highlighted their effectiveness against influenza viruses, demonstrating a reduction in viral load in infected cell cultures when treated with these compounds .
  • Neuroprotective Properties : In vitro studies have shown that adamantanyl compounds can enhance acetylcholine release in neuronal models, suggesting a mechanism for their neuroprotective effects, which could be beneficial in treating Alzheimer's disease .

Properties

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

1-adamantyl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29ClN2O/c1-15-2-3-19(11-20(15)23)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3

InChI Key

YMONXMVRCJBRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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